molecular formula C9H17NO2S B6499365 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione CAS No. 1488035-29-5

4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione

Cat. No.: B6499365
CAS No.: 1488035-29-5
M. Wt: 203.30 g/mol
InChI Key: JWFCLYSHWYQVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C8H13NO2S This compound is characterized by the presence of a cyclopropylamino group attached to a thiane ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of cyclopropylamine with a suitable thiane precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

    Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyclopropylamino and thiane moieties. These interactions may modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

    Cyclopropylamine: A primary aliphatic amine that serves as a precursor in the synthesis of 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione.

    Thiane Derivatives:

Uniqueness: this compound is unique due to the combination of the cyclopropylamino group and the thiane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)5-3-8(4-6-13)7-10-9-1-2-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFCLYSHWYQVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.